molecular formula C16H14ClN3S2 B2535036 5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole CAS No. 896058-71-2

5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole

Cat. No. B2535036
CAS RN: 896058-71-2
M. Wt: 347.88
InChI Key: TVVDSEXYYOAOMK-UHFFFAOYSA-N
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Description

The compound “5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole” is a complex organic molecule. It contains a pyridazine ring, which is a heterocycle containing two adjacent nitrogen atoms . Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .


Synthesis Analysis

The synthesis of pyridazine derivatives like the one often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms . It also contains a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom.


Chemical Reactions Analysis

Pyridazine derivatives are known for their diverse chemical reactivity, which is often exploited in the synthesis of a wide range of pharmacologically active compounds . The specific chemical reactions that this compound might undergo would depend on the conditions and the presence of other reactants.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of novel heterocyclic structures, providing a foundation for the development of potential pharmaceuticals. For example, the synthesis of new pyridazinones, pyridazinimines, and pyridines demonstrates the versatility of related compounds in creating diverse molecular architectures with potential for varied biological activities. These synthetic routes offer a pathway to novel compounds that could serve as leads in drug discovery processes (Sayed et al., 2002).

Antibacterial Activity

Research has also highlighted the antibacterial potential of derivatives containing similar structures. For instance, 1,3,4-oxadiazole thioether derivatives showing significant antibacterial activities underline the importance of structural features like the thioether moiety in enhancing biological efficacy against pathogens. This suggests that modifications to the core structure of "5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole" could yield potent antibacterial agents (Song et al., 2017).

Anticancer Properties

The compound's framework is conducive to modifications that have shown promise in anticancer studies. For example, pyridazinone derivatives containing the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their antitumor activity, indicating that such structures could be exploited further for developing anticancer therapies. The results from these studies provide a compelling argument for the investigation of "this compound" derivatives as potential anticancer agents (Qin et al., 2020).

Future Directions

The future directions for research on this compound could include further exploration of its pharmacological activities, investigation of its mechanism of action, and development of synthetic methods for its preparation . Given the wide range of activities exhibited by pyridazine derivatives, this compound could potentially be a valuable lead compound in the development of new drugs .

properties

IUPAC Name

5-[6-[(3-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3S2/c1-10-16(22-11(2)18-10)14-6-7-15(20-19-14)21-9-12-4-3-5-13(17)8-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVDSEXYYOAOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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